(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 865174-19-2
Cat. No.: VC5693412
Molecular Formula: C19H19BrN2O3S
Molecular Weight: 435.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865174-19-2 |
|---|---|
| Molecular Formula | C19H19BrN2O3S |
| Molecular Weight | 435.34 |
| IUPAC Name | 2-bromo-N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]benzamide |
| Standard InChI | InChI=1S/C19H19BrN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 |
| Standard InChI Key | KJTNUWAXXMLKIN-VZCXRCSSSA-N |
| SMILES | CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a benzo[d]thiazole ring system, a heterocyclic scaffold comprising a benzene fused to a thiazole ring. Key modifications include:
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A bromine atom at the C2 position of the benzamide moiety, enhancing electrophilic reactivity for cross-coupling reactions.
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A 6-methoxy group on the benzothiazole ring, which may influence electronic properties and solubility.
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A 3-(2-ethoxyethyl) side chain attached to the thiazole nitrogen, introducing steric bulk and potential hydrogen-bonding capacity.
The (Z)-configuration at the imine bond (C=N) is critical for maintaining planar geometry, which could facilitate interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]benzamide |
| Molecular Formula | C₁₉H₁₉BrN₂O₃S |
| Molecular Weight | 435.34 g/mol |
| SMILES | CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br |
| InChI Key | KJTNUWAXXMLKIN-VZCXRCSSSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic details are proprietary, the compound’s preparation likely involves a multi-step sequence:
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Benzothiazole Formation: Cyclization of 2-amino-4-methoxythiophenol with a carbonyl source to construct the benzo[d]thiazole core.
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N-Alkylation: Introduction of the 2-ethoxyethyl group via alkylation of the thiazole nitrogen using 2-ethoxyethyl bromide under basic conditions.
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Imine Formation: Condensation of the thiazole amine with 2-bromobenzoyl chloride to generate the Schiff base.
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Stereochemical Control: Isolation of the (Z)-isomer through chromatographic separation or crystallization.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | HCl, reflux, 12h | Form benzothiazole ring |
| Alkylation | K₂CO₃, DMF, 80°C | Attach ethoxyethyl side chain |
| Imine Formation | Et₃N, CH₂Cl₂, rt | Generate benzamide linkage |
| Purification | Silica gel chromatography | Isolate (Z)-isomer |
Reactivity and Derivatization
The bromine atom at C2 positions the compound for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation with boronic acids. The ethoxyethyl side chain may undergo acid-catalyzed hydrolysis to yield carboxylic acid derivatives, while the methoxy group could be demethylated to a hydroxyl group under strong acidic conditions.
Spectroscopic Characterization
Predicted Spectral Signatures
Although experimental data are scarce, computational models suggest characteristic signals:
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¹H NMR:
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δ 7.8–8.2 ppm (aromatic protons adjacent to bromine)
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δ 4.1–4.3 ppm (methylene groups in ethoxyethyl chain)
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δ 3.8 ppm (methoxy singlet)
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IR:
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1680 cm⁻¹ (C=O stretch)
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1590 cm⁻¹ (C=N stretch)
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Mass Spec: m/z 435 [M]⁺ with isotopic pattern confirming bromine.
| Compound | Substituents | Reported Activity |
|---|---|---|
| This Compound | 6-OMe, 2-Br, N-ethoxyethyl | Hypothetical kinase inhibition |
| L137049 (from ) | Tetrahydrobenzothiazole | Unknown |
Material Science Applications
The rigid benzothiazole core could serve as a building block for liquid crystals or coordination polymers, with the bromine atom enabling post-synthetic metalation.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis complicates large-scale production.
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Data Gaps: Absence of published IC₅₀ values or in vivo toxicity profiles.
Future work should prioritize: -
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents.
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Target Identification: Proteomic screening to identify binding partners.
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